molecular formula C22H22BrClN4O B11182348 5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11182348
M. Wt: 473.8 g/mol
InChI Key: QTWBDOQUYKMZHY-UHFFFAOYSA-N
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Description

5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with bromobenzyl, chlorophenyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromotoluene with chlorine in the presence of a catalyst.

    Synthesis of 4-(4-chlorophenyl)piperazine: This involves the reaction of 4-chloroaniline with piperazine under suitable conditions.

    Coupling Reaction: The final step involves coupling the 4-bromobenzyl chloride with 4-(4-chlorophenyl)piperazine and 6-methylpyrimidin-4(3H)-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in assays to understand its binding affinity and specificity towards various proteins and enzymes.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new pharmaceuticals and agrochemicals. It is also explored for its potential use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobenzyl chloride
  • 4-(4-chlorophenyl)piperazine
  • 6-methylpyrimidin-4(3H)-one

Uniqueness

The uniqueness of 5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22BrClN4O

Molecular Weight

473.8 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H22BrClN4O/c1-15-20(14-16-2-4-17(23)5-3-16)21(29)26-22(25-15)28-12-10-27(11-13-28)19-8-6-18(24)7-9-19/h2-9H,10-14H2,1H3,(H,25,26,29)

InChI Key

QTWBDOQUYKMZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Br

Origin of Product

United States

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